10-(stearoyloxy)octadecanoicacid
Description
Historical Perspectives in Fatty Acid and Lipid Research
The journey to understanding complex lipids like 10-(stearoyloxy)octadecanoic acid is built upon centuries of foundational research in fats and oils. Early investigations in the 19th century led to the isolation and identification of fundamental fatty acids, including stearic acid, an 18-carbon saturated fatty acid. wikipedia.orgnih.gov The study of modified fatty acids, such as hydroxylated forms, gained traction as analytical techniques advanced. The microbial conversion of oleic acid to 10-hydroxystearic acid (10-HSA) was a significant discovery, highlighting nature's ability to create diverse lipid structures. More recently, the identification of FAHFAs as a novel class of endogenous mammalian lipids in 2014 marked a pivotal moment in lipid research, revealing a new layer of complexity in lipid metabolism and signaling. nih.gov
Academic Significance of Branched and Hydroxylated Fatty Acid Esters
The academic significance of branched and hydroxylated fatty acid esters like 10-(stearoyloxy)octadecanoic acid lies in their demonstrated and potential bioactivities. The broader family of FAHFAs has been shown to possess anti-diabetic and anti-inflammatory properties. nih.gov For instance, palmitic acid esters of hydroxy stearic acids (PAHSAs) have been found to improve glucose tolerance and reduce inflammation. nih.gov The precursor molecule, 10-hydroxystearic acid (10-HSA), has been investigated for its own biological effects, including acting as a peroxisome proliferator-activated receptor (PPAR) agonist, which could have implications for skin health and anti-aging research. nih.gov The esterification of a fatty acid like stearic acid to a hydroxylated fatty acid such as 10-HSA creates a molecule with distinct physicochemical properties that may influence its distribution in tissues and its interaction with biological targets.
Conceptual Frameworks for Investigating Novel Lipid Structures
The investigation of novel lipid structures such as 10-(stearoyloxy)octadecanoic acid relies on a multi-pronged approach. The initial step often involves chemical synthesis to obtain a pure standard of the compound. A general method for synthesizing FAHFAs involves the acylation of a hydroxy fatty acid methyl ester with a fatty acid, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Once synthesized, the structural elucidation is confirmed using advanced analytical techniques. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. nih.gov To study their biological roles, researchers utilize lipidomics approaches, employing liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify these lipids in biological samples. researchgate.net This allows for the investigation of their endogenous presence and changes in their levels in response to different physiological or pathological conditions.
Overview of Current Research Landscape on 10-(Stearoyloxy)octadecanoic Acid
The current research landscape for 10-(stearoyloxy)octadecanoic acid itself is in its infancy, with limited studies focused specifically on this molecule. Information is primarily available through chemical suppliers, providing basic structural and predicted property data. vulcanchem.com However, the broader field of FAHFA research is vibrant and expanding. Studies continue to identify new members of this lipid class and explore their biological functions, from metabolic regulation to immune responses. Research into the biosynthesis and metabolism of FAHFAs is ongoing, with the identification of enzymes capable of hydrolyzing these esters. nih.gov The investigation of stearic acid and 10-hydroxystearic acid mixtures has also provided insights into the self-assembly and physicochemical properties of related systems. mdpi.com The foundation laid by the study of other FAHFAs and their precursors provides a strong rationale for future in-depth investigation into the specific properties and potential biological activities of 10-(stearoyloxy)octadecanoic acid.
Data Tables
Table 1: Physicochemical Properties of 10-(Stearoyloxy)octadecanoic Acid
| Property | Value |
|---|---|
| IUPAC Name | 10-(stearoyloxy)octadecanoic acid |
| Molecular Formula | C₃₆H₇₀O₄ |
| Molecular Weight | 566.9 g/mol |
| Physical State | Predicted to be a waxy solid at room temperature |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents |
Data sourced from commercial supplier information and is predictive in nature. vulcanchem.com
Table 2: Properties of Precursor Molecules
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | 69.6 |
| 10-Hydroxystearic Acid | C₁₈H₃₆O₃ | 300.49 | 83-84 |
This table presents data for the constituent fatty acids of 10-(stearoyloxy)octadecanoic acid.
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 10-(Stearoyloxy)octadecanoic acid | |
| 10-Hydroxystearic acid (10-HSA) | |
| 4-Dimethylaminopyridine (DMAP) | |
| Dicyclohexylcarbodiimide (DCC) | |
| Oleic acid | |
| Palmitic acid | |
| Palmitic acid esters of hydroxy stearic acids (PAHSAs) |
Properties
Molecular Formula |
C36H70O4 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
10-octadecanoyloxyoctadecanoic acid |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) |
InChI Key |
KARVIOOFYPUCOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
physical_description |
Solid |
Synonyms |
10-(stearoyloxy)octadecanoic acid |
Origin of Product |
United States |
Occurrence and Biological Distribution of 10 Stearoyloxy Octadecanoic Acid
Comprehensive searches of scientific literature yield no direct evidence for the biosynthesis or accumulation of 10-(stearoyloxy)octadecanoic acid in prokaryotic or eukaryotic organisms. However, the broader class of estolides and related fatty acid derivatives have been identified in various life forms.
Presence in Prokaryotic Systems
Bacterial Species Exhibiting Biosynthesis or Accumulation
There is no specific data confirming the biosynthesis or presence of 10-(stearoyloxy)octadecanoic acid in any bacterial species. Bacterial lipid metabolism is diverse, and various modified fatty acids are known to be produced. For instance, some bacteria can hydrate (B1144303) oleic acid to form 10-hydroxystearic acid, a potential precursor for estolide formation. usda.gov Additionally, certain fatty acids have been shown to possess growth-inhibitory effects on oral bacteria such as Porphyromonas gingivalis and Streptococcus sobrinus. nih.gov However, the subsequent esterification to form 10-(stearoyloxy)octadecanoic acid has not been documented.
Archaean Species and Their Lipid Profiles
The lipid profiles of archaea are distinct from bacteria and eukaryotes, characterized by ether-linked isoprenoid chains. There is currently no scientific literature to suggest the presence of 10-(stearoyloxy)octadecanoic acid or other fatty acid-based estolides in archaeal membranes or metabolites.
Distribution in Eukaryotic Organisms
Fungal Metabolites and Cellular Components
While direct identification of 10-(stearoyloxy)octadecanoic acid in fungi is not reported, the presence of triacylglycerol-estolides has been noted in some fungal species, such as Claviceps purpurea (ergot fungus). canada.ca These are complex lipids where estolides are incorporated into a triacylglycerol backbone. Fungi are known to produce a vast array of secondary metabolites, including various lipids and oxylipins, which can have antifungal or anti-mycotoxin properties. nih.gov For example, cis-9,10-epoxyoctadecanoic acid, an oxidation product of oleic acid, has been found in the fungus Pneumocystis carinii. caymanchem.com
Plant Lipidome Analysis and Specific Tissue Accumulation
The analysis of plant lipidomes has revealed the existence of estolides, particularly in the seed oils of certain plant families like Euphorbiaceae, Brassicaceae, Limnanthaceae, and Asteraceae. researchgate.net For instance, triacylglycerol-estolides have been identified in the seeds of Lesquerella lyrata. canada.ca These natural estolides are often derived from hydroxy fatty acids present in the seed oil. researchgate.net Plants are known to contain a wide variety of lipids, including glycerolipids, sphingolipids, and sterols, which are integral to membrane structure and signaling. mdpi.com While stearic acid (octadecanoic acid) is a common fatty acid in plants, found in sources like cocoa butter, shea butter, and palm oil, the specific estolide 10-(stearoyloxy)octadecanoic acid has not been identified. fatplants.netneist.res.inwikipedia.orgchemgulf.com
Animal Tissues and Biofluids (excluding human clinical samples)
There is no evidence in the reviewed scientific literature for the presence of 10-(stearoyloxy)octadecanoic acid in animal tissues or biofluids. Animal fats are a significant source of stearic acid. wikipedia.orgcailapares.com Animal tissues are composed of four main types: epithelial, connective, muscle, and nervous tissue, each with distinct lipid compositions. youtube.com While complex lipids are a fundamental component of these tissues, the specific estolide has not been reported as a natural constituent.
Data Tables
Table 1: Occurrence of Estolides and Related Compounds in Biological Systems
| Organism Type | Compound Class | Specific Compound Example | Finding | Reference(s) |
| Fungi | Triacylglycerol-estolides | Not specified | Detected in Claviceps purpurea | canada.ca |
| Fungi | Epoxy fatty acids | cis-9,10-Epoxyoctadecanoic acid | Found in Pneumocystis carinii | caymanchem.com |
| Plants | Estolides | Not specified | Detected in seed oils of Euphorbiaceae, Brassicaceae, Limnanthaceae, and Asteraceae | researchgate.net |
| Plants | Triacylglycerol-estolides | Not specified | Identified in Lesquerella lyrata seeds | canada.ca |
Environmental and Ecological Contexts
The presence and function of 10-(stearoyloxy)octadecanoic acid in the environment are not well-documented in scientific literature. However, by examining its chemical nature as a branched fatty acid ester, we can explore its potential occurrence and roles.
Occurrence in Natural Habitats and Substrates
10-(Stearoyloxy)octadecanoic acid belongs to a broader class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) or estolides. nih.govmdpi.com These compounds are characterized by a fatty acid linked via an ester bond to a hydroxyl group on another fatty acid. In this specific case, a stearic acid molecule is ester-bonded to the 10-hydroxy position of an octadecanoic acid molecule.
While specific research identifying 10-(stearoyloxy)octadecanoic acid in nature is scarce, related compounds have been discovered in various organisms. For instance, different types of estolides have been detected in the seed oils of several plant families, including Euphorbiaceae and Asteraceae. researchgate.net Furthermore, FAHFAs are recognized as endogenously produced lipids in mammals and insects. mdpi.com
The synthesis of estolides can occur through various chemical and enzymatic routes. wur.nlacs.orgnih.gov Typically, it involves the condensation reaction between a hydroxy fatty acid and another fatty acid. acs.org The theoretical precursor for 10-(stearoyloxy)octadecanoic acid would be 10-hydroxyoctadecanoic acid and stearic acid. While stearic acid is a common saturated fatty acid found widely in animal and vegetable fats, the natural occurrence of 10-hydroxyoctadecanoic acid is less common, though hydroxy fatty acids, in general, are found in plants, bacteria, and fungi.
Given the widespread presence of its potential precursors in various biological systems, it is plausible that 10-(stearoyloxy)octadecanoic acid could be synthesized in nature, although direct evidence remains to be uncovered.
Role in Inter-Species Chemical Communication (theoretical considerations)
The role of 10-(stearoyloxy)octadecanoic acid in inter-species chemical communication is entirely theoretical at this stage and can be inferred from the known functions of similar lipid molecules. Fatty acids and their derivatives are crucial signaling molecules in many organisms. nih.gov
In insects, fatty acids can act as pheromones, influencing behaviors such as mating and aggregation. For example, certain fatty acids have been identified as attractants for whiteflies. It is conceivable that a larger, more complex molecule like 10-(stearoyloxy)octadecanoic acid could serve as a more specific chemical cue, potentially indicating a particular food source, oviposition site, or the presence of a predator or competitor. The branched nature of the molecule could provide a higher degree of specificity in receptor binding, a key feature of many chemical signals.
In the context of plant-insect interactions, plants produce a vast array of secondary metabolites to defend against herbivores or to attract pollinators. Estolides have been found in the glandular hairs of some caterpillars. researchgate.net This suggests a potential defensive role, possibly making the insect unpalatable to predators. Conversely, if produced by a plant, such a compound could deter feeding by insects.
The compound's physical properties, likely being a waxy or oily substance, could also lend it a role as a surface lipid on plant leaves or insect cuticles. Such lipids can protect against desiccation, UV radiation, and microbial infection. These surface lipids can also be perceived by other organisms, thus entering the realm of chemical communication. For instance, the composition of cuticular hydrocarbons in insects is a known factor in species and mate recognition. While not a hydrocarbon, the presence of a specific estolide could similarly convey information.
The theoretical roles are summarized in the table below:
| Potential Role | Interacting Organisms | Theoretical Mechanism |
| Pheromone | Insect to Insect | A specific chemical signal for mating, aggregation, or alarm. |
| Kairomone | Plant to Insect | An attractant signal indicating a suitable food source or oviposition site. |
| Allomone | Plant to Insect | A defensive chemical that deters feeding. |
| Synomone | Plant to Predator | An indirect defensive signal, attracting predators of herbivores. |
| Surface Signal | Plant/Insect to Various | A component of surface waxes influencing waterproofing, UV protection, and microbial defense, while also being a chemical cue. |
Further research is required to isolate 10-(stearoyloxy)octadecanoic acid from a natural source and to test these hypotheses regarding its ecological functions.
Biosynthesis and Metabolic Pathways of 10 Stearoyloxy Octadecanoic Acid
Precursor Substrate Utilization and Derivation
The biosynthesis of 10-(stearoyloxy)octadecanoic acid is fundamentally dependent on the availability of two key precursor substrates: 10-hydroxystearic acid (10-HSA) and stearic acid.
10-Hydroxystearic Acid (10-HSA): The primary precursor, 10-HSA, is not commonly found in large quantities in most organisms and is typically derived from the enzymatic modification of a more common unsaturated fatty acid, oleic acid. researchgate.net Oleic acid, an 18-carbon monounsaturated fatty acid, is a major component of many natural oils and fats. google.com The conversion of oleic acid to 10-HSA is a critical initial step in the pathway. researchgate.net
Stearic Acid: The second precursor, stearic acid, is a saturated fatty acid with an 18-carbon chain. nih.gov It is a common dietary fatty acid and can also be synthesized endogenously. In the context of 10-(stearoyloxy)octadecanoic acid formation, stearic acid provides the acyl group that esterifies the hydroxyl group of 10-HSA.
The generation of these precursors can occur through the hydrolysis of triglycerides from bio-based oils, such as high-oleic sunflower oil, which releases free fatty acids like oleic acid. google.com
Enzymatic Mechanisms of Formation
The formation of 10-(stearoyloxy)octadecanoic acid from its precursors is a two-step enzymatic process involving hydroxylation followed by esterification.
Fatty Acid Hydroxylation Pathways
The introduction of a hydroxyl group at the 10th carbon position of an 18-carbon fatty acid chain is the first crucial step. This is achieved through the hydration of the double bond in oleic acid.
The key enzyme responsible for this reaction is oleate (B1233923) hydratase (OHase) . researchgate.netgoogle.com This enzyme catalyzes the addition of a water molecule across the cis-9 double bond of oleic acid to produce (R)-10-hydroxystearic acid. researchgate.netgoogle.com The ability of certain microorganisms, such as Pseudomonas species, to convert oleic acid to 10-HSA was first observed in the 1960s. researchgate.net More recently, oleate hydratases have been identified and characterized from various microorganisms. nih.gov
A novel oleate hydratase, PaOH, from Paracoccus aminophilus has been shown to efficiently catalyze the hydration of oleic acid to 10-hydroxystearic acid. nih.gov
Esterification Processes and Enzymes
Following the formation of 10-HSA, the final step in the synthesis of 10-(stearoyloxy)octadecanoic acid is the esterification of the hydroxyl group of 10-HSA with a molecule of stearic acid. This reaction forms an ester bond, resulting in the final estolide product.
This esterification is catalyzed by lipases (EC 3.1.1.3). mdpi.comgoogle.com Lipases are a versatile class of enzymes that can catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous or low-water conditions. mdpi.com The enzymatic synthesis of estolides using lipases offers an alternative to chemical methods, proceeding under milder conditions. mdpi.com
The process can be designed as a one-pot enzymatic cascade where a lipase (B570770) first hydrolyzes triglycerides to provide the necessary fatty acid precursors. Subsequently, an oleate hydratase converts the released oleic acid into 10-HSA. Finally, a lipase, which can be the same one used for hydrolysis or a different one, catalyzes the esterification of 10-HSA with stearic acid. google.comgoogle.com
Characterization of Biosynthetic Enzymes
Research has identified several lipases capable of catalyzing the synthesis of estolides from hydroxy fatty acids. The efficiency and product distribution can depend on the specific lipase and substrate used.
| Enzyme Source | Substrate(s) | Key Findings | Reference |
| Pseudomonas fluorescens, Pseudomonas stutzeri, Candida antarctica B, Candida rugosa, Alcaligenes species, Thermomyces lanuginosus | Primary and secondary hydroxy-fatty acids | These lipases were found to be efficient in catalyzing the synthesis of estolides. The main product was typically the monoestolide. | google.comgoogle.com |
| Candida antarctica lipase A (CALA) | Castor oil (rich in ricinoleic acid) | Directly converted castor oil into an estolide mixture through transesterification. | mdpi.com |
| Rhizomucor miehei (Lipozyme IM) | 9,10-dihydroxystearic acid and 1-octanol | The esterification followed Michaelis-Menten kinetics with a Ping-Pong Bi-Bi mechanism. | nih.gov |
These studies demonstrate that a range of microbial lipases possess the catalytic machinery to form the ester linkage in estolides like 10-(stearoyloxy)octadecanoic acid.
Regulation of Biosynthesis
The biosynthesis of 10-(stearoyloxy)octadecanoic acid is intrinsically linked to the regulation of the enzymes involved in fatty acid metabolism.
Genetic Regulation of Involved Enzymes
The expression and activity of the enzymes responsible for producing the precursors and the final estolide are subject to genetic and metabolic control. While specific regulatory mechanisms for oleate hydratase and the particular lipases involved in 10-(stearoyloxy)octadecanoic acid synthesis are not extensively detailed, general principles of fatty acid biosynthesis regulation can be inferred.
The synthesis of enzymes is controlled at the gene level through processes of induction and repression . youtube.com For instance, the presence of a substrate can induce the synthesis of the corresponding enzyme. Hormones can also play a regulatory role; for example, insulin (B600854) is known to induce the expression of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, while glucagon (B607659) represses it. youtube.com
In bacteria, genes for fatty acid biosynthesis are often clustered and their expression is controlled by transcription factors. researchgate.net The final levels of secondary metabolites in plants are often dictated by the coordinate transcriptional control of biosynthetic genes by specific transcription factors. scirp.org These transcription factors can be influenced by various internal signals, such as plant hormones, and external cues like microbial elicitors. scirp.org
The regulation of the enzymes involved in 10-(stearoyloxy)octadecanoic acid synthesis is likely to follow these general principles, with the expression of oleate hydratase and the relevant lipases being controlled by cellular needs and the availability of precursor substrates.
Environmental and Nutritional Influences on Production
The biosynthesis of 10-(stearoyloxy)octadecanoic acid is intrinsically linked to the availability of its precursors: 10-hydroxyoctadecanoic acid (10-HSA) and stearic acid. Consequently, environmental and nutritional conditions that affect the formation of these precursors directly influence the production of the final estolide molecule.
The formation of 10-HSA is primarily a microbial process, involving the hydration of oleic acid by various microorganisms, including bacteria and yeast. nih.govgsartor.orgepa.gov Research has shown that the efficiency of this biotransformation is sensitive to several environmental parameters. In a ruminal strain of Enterococcus faecalis, for instance, the hydration of oleic acid to 10-HSA was found to be more prolific at a lower pH. nih.gov Similarly, studies optimizing 10-HSA production in recombinant Escherichia coli identified optimal conditions of pH 6.5 and a temperature of 35°C. nih.gov The presence of surfactants, such as Tween 40, can also enhance production, likely by improving the bioavailability of the oleic acid substrate to the microbial cells. nih.gov
Nutritionally, the primary factor is the availability of the substrate, oleic acid. The production of 10-HSA by Enterococcus faecalis occurs most rapidly after the primary carbon source is nearly depleted. nih.gov The concentration of oleic acid itself is also crucial, with near-complete conversion observed at concentrations up to 0.5% (v/v). nih.gov The biosynthesis of stearic acid, the other precursor, is a fundamental process in most organisms, built up from acetyl-CoA. libretexts.org Therefore, any nutritional source that can be metabolized to acetyl-CoA, such as glucose, can contribute to the stearic acid pool. In some microorganisms, the production of 10-HSA has been achieved using glucose as the sole carbon source, indicating the cells can synthesize the precursor fatty acids de novo. biosynth.com
The final step, the esterification of 10-HSA with stearic acid, is catalyzed by lipase enzymes. mdpi.comnih.gov The activity and specificity of these enzymes are also subject to environmental conditions like temperature and pH, and the reaction can be driven by the relative concentrations of the precursor molecules. nih.gov
Table 1: Factors Influencing Production of 10-(stearoyloxy)octadecanoic Acid Precursors
| Factor | Influence on 10-HSA Production | Influence on Stearic Acid Production | References |
|---|---|---|---|
| pH | Optimal production observed at specific pH values (e.g., 6.5 for recombinant E. coli; higher hydration at lower pH for E. faecalis). | General cellular metabolism is pH-dependent. | nih.govnih.gov |
| Temperature | Specific optimal temperatures for microbial enzymes (e.g., 35°C for recombinant E. coli). | Enzyme activity for fatty acid synthesis is temperature-dependent. | nih.gov |
| Substrate Availability | Directly dependent on oleic acid concentration. Other carbon sources like glucose can be used by some microbes for de novo synthesis. | Dependent on the availability of acetyl-CoA, derived from sources like glucose. | nih.govbiosynth.com |
| Additives | Surfactants (e.g., Tween 40) can increase substrate bioavailability and enhance production. | Not directly influenced. | nih.gov |
Catabolism and Degradation Pathways
The breakdown of 10-(stearoyloxy)octadecanoic acid is a multi-step process initiated by the cleavage of the ester bond, followed by the degradation of its constituent fatty acids through modified oxidative pathways. Given its structure as an estolide, it is more resistant to hydrolysis compared to the ester bonds in triglycerides. stle.org
Proposed Beta-Oxidation Variants
Once liberated, the two constituent fatty acids, stearic acid and 10-hydroxyoctadecanoic acid, are catabolized via beta-oxidation. wikipedia.org Stearic acid undergoes the conventional beta-oxidation spiral in the mitochondria. This process involves a repeating four-step cycle of oxidation, hydration, oxidation, and thiolysis, which systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. libretexts.orgyoutube.com
The catabolism of 10-hydroxyoctadecanoic acid, however, requires a variant of this pathway due to the presence of the hydroxyl group on the tenth carbon. This hydroxyl group prevents the standard beta-oxidation process from proceeding directly. A proposed pathway, based on biotransformation studies in yeast, suggests an initial oxidation of the C-10 hydroxyl group to a keto group, forming 10-ketostearic acid. researchgate.net This is then followed by three cycles of beta-oxidation, which shortens the chain from the carboxyl end, leading to the formation of 4-ketolauric acid. researchgate.net The presence of the keto group necessitates modifications to the standard enzymatic machinery of beta-oxidation.
Table 2: Comparison of Beta-Oxidation Pathways
| Step | Standard Beta-Oxidation (for Stearic Acid) | Proposed Variant (for 10-Hydroxyoctadecanoic Acid) | References |
|---|---|---|---|
| Initial Step | Dehydrogenation by Acyl-CoA Dehydrogenase. | Oxidation of C-10 hydroxyl group to a keto group (forming 10-ketostearoyl-CoA). | wikipedia.orgresearchgate.net |
| Recurring Cycle | Oxidation, Hydration, Oxidation, Thiolysis. | Standard beta-oxidation cycles (x3) on the keto-acid. | youtube.comresearchgate.net |
| Key Intermediate | N/A | 4-ketolauric acid (after 3 cycles). | researchgate.net |
| Final Product (per cycle) | Acetyl-CoA, FADH₂, NADH, Acyl-CoA (n-2). | Acetyl-CoA, FADH₂, NADH, Keto-Acyl-CoA (n-2). | libretexts.org |
Hydrolysis of Ester Linkages
The initial and obligatory step in the catabolism of 10-(stearoyloxy)octadecanoic acid is the hydrolysis of the secondary ester bond. This reaction is catalyzed by enzymes known as esterases or lipases. nih.gov The process cleaves the molecule into its two components: one molecule of stearic acid and one molecule of 10-hydroxyoctadecanoic acid. csic.es This enzymatic hydrolysis is crucial as it releases the individual fatty acids, allowing them to enter their respective catabolic pathways. The reaction involves the nucleophilic attack of water on the ester carbonyl group, leading to the formation of a carboxylic acid and an alcohol—in this case, a hydroxy fatty acid. While some lipases are highly specific, others, often referred to as "random lipases," are capable of catalyzing both the formation and hydrolysis of estolide linkages. nih.gov
Further Metabolic Fates of Derived Products
The products derived from the initial hydrolysis and subsequent beta-oxidation of 10-(stearoyloxy)octadecanoic acid have several potential metabolic fates.
The acetyl-CoA generated from the beta-oxidation of both stearic acid and 10-hydroxyoctadecanoic acid is a central metabolite. Its primary fate is to enter the citric acid cycle (Krebs cycle), where it is further oxidized to CO₂ to generate significant amounts of ATP through oxidative phosphorylation. youtube.comontosight.ai
The metabolic fate of the intermediates from 10-HSA breakdown can be more diverse. Studies with the yeast Waltomyces lipofer have shown that the 4-ketolauric acid derived from 10-HSA can be subsequently reduced and cyclized to form γ-dodecalactone , a valuable aroma compound used in the food and fragrance industries. researchgate.net This represents a specialized metabolic pathway where the hydroxy fatty acid is not fully oxidized for energy but is instead biotransformed into a value-added product.
Furthermore, the liberated stearic acid can be converted to oleic acid by the enzyme stearoyl-CoA desaturase, introducing a double bond. This conversion is a key regulatory point in lipid metabolism. The resulting oleic acid is often preferred for the synthesis of complex lipids like triglycerides and phospholipids.
Table 3: Metabolic Fates of Derived Products
| Derived Product | Metabolic Pathway | Final Product/Use | References |
|---|---|---|---|
| Stearic Acid | Beta-Oxidation | Acetyl-CoA (for energy via TCA Cycle). | libretexts.org |
| Desaturation | Oleic Acid (for synthesis of other lipids). | ||
| 10-Hydroxyoctadecanoic Acid | Modified Beta-Oxidation | Acetyl-CoA and 4-ketolauric acid. | researchgate.net |
| 4-Ketolauric Acid | Reduction & Cyclization | γ-Dodecalactone (aroma compound). | researchgate.net |
| Acetyl-CoA | Citric Acid Cycle (TCA) | ATP, CO₂. | youtube.com |
Biological Roles and Mechanisms of Action of 10 Stearoyloxy Octadecanoic Acid in Model Systems
Cellular and Subcellular Localization Studies
Due to its pronounced lipophilic nature, 10-(stearoyloxy)octadecanoic acid is expected to primarily associate with non-aqueous cellular compartments. Composed of two 18-carbon saturated fatty acid chains, its structure results in high hydrophobicity, driving it away from the aqueous cytosol and towards lipid-rich environments. youtube.combritannica.com Higher lipophilicity is a key characteristic of compounds that tend to accumulate in specific organelles rather than remain in the cytosol. nih.gov
The primary predicted localizations for 10-(stearoyloxy)octadecanoic acid within a cell would include:
Cellular Membranes: The molecule would likely intercalate into the lipid bilayers of the plasma membrane and various organelle membranes, such as the endoplasmic reticulum (ER) and Golgi apparatus. The two long acyl chains would align with the fatty acid tails of phospholipids. britannica.com
Lipid Droplets: These organelles are specialized for the storage of neutral lipids. Given that 10-(stearoyloxy)octadecanoic acid is essentially a large lipid ester, it is highly probable that it would be sequestered and stored within lipid droplets, similar to triglycerides and cholesterol esters. creative-proteomics.comfao.org
The precise distribution would be governed by the metabolic state of the cell and the presence of specific lipid-binding and transport proteins. For instance, the synthesis and trafficking of many complex lipids are orchestrated within the endoplasmic reticulum. creative-proteomics.combiologists.com While direct evidence is lacking for this specific compound, studies on similar molecules, like fatty acid esters and cholesterol esters, show localization to the ER, lipid droplets, and endosomes. creative-proteomics.comnih.gov The ultimate subcellular fate is determined by both the molecule's acyl composition and its spatiotemporal distribution within the cell. biorxiv.orgbiorxiv.org
Membrane Dynamics and Interactions
The incorporation of 10-(stearoyloxy)octadecanoic acid into a lipid bilayer is predicted to have significant effects on the physical properties of the membrane, primarily due to the nature of its two long, saturated acyl chains. Saturated fatty acids are known to decrease membrane fluidity and increase its rigidity. nih.govletstalkacademy.comresearchgate.net
The straight, flexible nature of saturated hydrocarbon chains allows them to pack together tightly via van der Waals forces, leading to a more ordered and less fluid membrane state. letstalkacademy.comlibretexts.org In contrast, unsaturated fatty acids contain "kinks" due to double bonds, which disrupt this tight packing and increase membrane fluidity. libretexts.orgwikipedia.org Since 10-(stearoyloxy)octadecanoic acid is composed of two stearic acid moieties, its effects would be characteristic of saturated fats.
The presence of this large, bulky molecule within the bilayer would likely lead to:
Decreased Fluidity: The two saturated C18 chains would enhance the tight packing of neighboring phospholipid tails, reducing their lateral mobility and making the membrane more viscous and rigid. nih.govresearchgate.net
Promotion of an Ordered Phase: At sufficient concentrations, it could promote the formation of gel-like, highly ordered domains within the membrane, from which more fluid-promoting lipids like those with unsaturated chains might be excluded. biorxiv.org This is consistent with findings that very long-chain lipids can induce the formation of gel phases with high acyl chain order. biorxiv.org
Table 1: Comparative Effects of Fatty Acid Saturation on Model Membrane Properties
| Property | Saturated Fatty Acids (e.g., Stearic Acid) | Unsaturated Fatty Acids (e.g., Oleic Acid) |
|---|---|---|
| Acyl Chain Structure | Straight, flexible chains | Kinked chains at double bonds wikipedia.org |
| Lipid Packing | Tight, ordered packing letstalkacademy.comlibretexts.org | Loose, disordered packing nih.gov |
| Membrane Fluidity | Decreased (more rigid) nih.govresearchgate.net | Increased (more fluid) letstalkacademy.comwikipedia.org |
| Phase Transition Temp. | Higher | Lower |
| Bilayer Thickness | Generally increased | Generally decreased |
This table provides a generalized summary based on established principles of membrane biology.
The ways in which lipids modulate the function of membrane proteins can be broadly categorized into direct and indirect interactions. nih.govacs.org While no specific binding partners for 10-(stearoyloxy)octadecanoic acid have been identified, theoretical models allow for predictions of its potential influence.
Indirect Modulation via Bilayer Properties: Membrane proteins are sensitive to the physical state of their surrounding lipid environment. The predicted effects of 10-(stearoyloxy)octadecanoic acid on bilayer thickness, fluidity, and packing could indirectly modulate the function of membrane-associated proteins. nih.govucalgary.ca
Hydrophobic Mismatch: Transmembrane proteins have hydrophobic domains designed to match the thickness of a typical lipid bilayer. A significant increase in bilayer thickness caused by the incorporation of 10-(stearoyloxy)octadecanoic acid could create a "hydrophobic mismatch." This mismatch can induce mechanical stress on the protein, forcing it to undergo conformational changes that may alter its activity, such as the gating of an ion channel or the catalytic rate of a membrane-bound enzyme. nih.gov
Changes in Lateral Pressure Profile: The insertion of such a bulky molecule would alter the lateral pressure profile within the membrane, which can influence the conformational equilibrium of proteins and their tendency to oligomerize. frontiersin.org
Direct Binding (Speculative): While less likely to be a highly specific interaction, it is conceivable that the stearoyl chains could engage in non-specific hydrophobic interactions within grooves or pockets on the surface of transmembrane proteins. Computational approaches, such as molecular dynamics simulations, are powerful tools for investigating such lipid-protein interactions at an atomic level, but no such studies have been performed for this specific compound. ucalgary.canih.govillinois.edu These simulations can reveal how lipids might bind to proteins and modulate their structure and dynamics. acs.orgrsc.org
Modulatory Effects on Enzyme Activity (in vitro and cell-free systems)
A review of available literature indicates a lack of direct studies on the effects of 10-(stearoyloxy)octadecanoic acid on enzyme activity in in vitro or cell-free systems. Therefore, the following subsections remain speculative and highlight areas for future research.
No data from inhibition kinetics or binding studies for 10-(stearoyloxy)octadecanoic acid are available. For context, other related lipid molecules, such as long-chain fatty acyl-CoA esters, have been shown to act as allosteric inhibitors of enzymes involved in metabolism. nih.gov For example, palmitoyl-CoA can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) isozymes. mdpi.com However, simpler fatty acid esters (methyl esters) have been found to be only weak inhibitors of lipoxygenases. mdpi.com Without experimental data, it is impossible to determine if 10-(stearoyloxy)octadecanoic acid would act as a competitive, non-competitive, or allosteric inhibitor for any given enzyme.
Similarly, there is no published evidence to suggest that 10-(stearoyloxy)octadecanoic acid acts as an enzyme activator. Some long-chain fatty acyl-CoA esters can allosterically activate certain isoforms of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov This demonstrates that complex lipids can serve as signaling molecules to modulate enzyme activity. Whether 10-(stearoyloxy)octadecanoic acid possesses such capabilities remains an open question that would require direct enzymatic assays to resolve.
Receptor Interaction and Signaling Pathways (in vitro and cell line models)
Ligand-Receptor Binding Affinity Studies
Currently, there is a lack of specific ligand-receptor binding affinity studies for 10-(stearoyloxy)octadecanoic acid in the public domain. However, based on its structure as a long-chain fatty acid derivative, it is plausible that it could interact with G protein-coupled receptors (GPCRs) that are known to bind fatty acids. One such prominent receptor is the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is activated by medium to long-chain fatty acids and plays a role in various physiological processes, including insulin (B600854) secretion.
Future research could involve competitive binding assays to determine the binding affinity of 10-(stearoyloxy)octadecanoic acid for FFA1 and other related receptors. Such studies would typically involve the use of a radiolabeled ligand known to bind to the receptor and measuring its displacement by increasing concentrations of 10-(stearoyloxy)octadecanoic acid. The resulting data would allow for the calculation of the inhibition constant (Ki), providing a measure of the compound's binding affinity.
Table 1: Hypothetical Ligand-Receptor Binding Assay Data for 10-(stearoyloxy)octadecanoic acid
| Receptor Target | Assay Type | Potential Ligand | Hypothetical Ki (nM) |
| FFA1/GPR40 | Radioligand Competition | [³H]-GW9508 | To be determined |
| GPR120 | Radioligand Competition | [³H]-GW9508 | To be determined |
This table is for illustrative purposes only and does not represent actual experimental data.
Downstream Signaling Cascade Analysis (e.g., phosphorylation events)
Should 10-(stearoyloxy)octadecanoic acid be found to bind to a receptor such as FFA1, it would be expected to trigger downstream signaling cascades. Activation of FFA1 by fatty acids typically leads to the activation of Gq/11 proteins, resulting in the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Furthermore, the activation of signaling pathways by fatty acids can involve phosphorylation events. For instance, stearic acid has been shown to exert neuroprotective effects via the phosphatidylinositol 3-kinase (PI3K) pathway, which involves the phosphorylation of Akt. nih.gov It is conceivable that 10-(stearoyloxy)octadecanoic acid could modulate similar phosphorylation-dependent signaling pathways.
Future studies could employ techniques such as Western blotting with phospho-specific antibodies to investigate the effect of 10-(stearoyloxy)octadecanoic acid on the phosphorylation status of key signaling proteins like ERK, JNK, and Akt in relevant cell line models.
Influence on Gene Expression (in model organisms/cell lines)
Transcriptomic Profiling in Response to Exposure
The influence of 10-(stearoyloxy)octadecanoic acid on global gene expression has not yet been reported. However, studies on other fatty acids have demonstrated significant alterations in the transcriptome of various cell types upon exposure. For example, transcriptomic analysis has been used to study the effects of dietary fatty acids on gene expression in the heart and to unravel the molecular regulatory mechanisms of fatty acid biosynthesis. It is therefore reasonable to hypothesize that 10-(stearoyloxy)octadecanoic acid could also modulate gene expression.
A transcriptomic profiling study, using techniques like RNA sequencing (RNA-seq), could provide a comprehensive overview of the genes and cellular pathways affected by 10-(stearoyloxy)octadecanoic acid. Such an analysis would involve treating a model cell line (e.g., a hepatocyte or adipocyte cell line) with the compound and comparing its gene expression profile to that of untreated cells. The resulting data could reveal a wide range of biological processes influenced by the compound.
Table 2: Potential Gene Ontology (GO) Terms Enriched in a Hypothetical Transcriptomic Study of 10-(stearoyloxy)octadecanoic Acid
| GO Term Category | Potential Enriched GO Terms |
| Biological Process | Lipid metabolism, Inflammatory response, Signal transduction |
| Molecular Function | Receptor binding, Enzyme regulator activity, Transcription factor activity |
| Cellular Component | Plasma membrane, Cytoplasm, Nucleus |
This table is for illustrative purposes only and does not represent actual experimental data.
Epigenetic Modifications (theoretical and experimental models)
Fatty acids are known to influence epigenetic mechanisms, including DNA methylation and histone modifications, which can lead to heritable changes in gene expression without altering the DNA sequence itself. Various dietary fatty acids have been shown to impact these epigenetic marks, thereby affecting health and disease states. nih.govnih.gov
Theoretically, 10-(stearoyloxy)octadecanoic acid, as a long-chain fatty acid, could also exert epigenetic effects. For instance, it could alter the activity of enzymes involved in DNA methylation (DNA methyltransferases) or histone modification (e.g., histone acetyltransferases and deacetylases). These changes could, in turn, influence the expression of genes involved in metabolism, inflammation, and other cellular processes.
Experimental approaches to investigate these potential epigenetic effects would include analyzing global DNA methylation patterns or specific histone modifications in cells treated with 10-(stearoyloxy)octadecanoic acid.
Microbial Physiology Perturbations
While there is no specific data on the effects of 10-(stearoyloxy)octadecanoic acid on microbial physiology, many fatty acids are known to possess antimicrobial properties. They can disrupt the bacterial cell membrane, interfere with cellular energy production, and inhibit enzyme activity. For instance, oleic acid has been shown to impact bacterial viability and biofilm production in Staphylococcus aureus. nih.gov
Given its structure, 10-(stearoyloxy)octadecanoic acid could potentially perturb microbial physiology through several mechanisms:
Membrane Disruption: The long hydrophobic carbon chains could intercalate into the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.
Inhibition of Biofilm Formation: It might interfere with the processes of bacterial adhesion and the formation of protective biofilms.
Metabolic Interference: The compound could potentially inhibit key enzymes involved in bacterial metabolic pathways.
To investigate these possibilities, studies could be conducted to assess the minimum inhibitory concentration (MIC) of 10-(stearoyloxy)octadecanoic acid against a panel of pathogenic and commensal bacteria. Further experiments could explore its effects on bacterial membrane potential, permeability, and biofilm formation.
Growth Inhibition in Select Microorganisms (in vitro)
The antimicrobial properties of fatty acids and their derivatives are well-documented, with their efficacy often depending on the specific microbial species and the chemical structure of the compound. Research into the direct growth-inhibitory effects of 10-(stearoyloxy)octadecanoic acid is in its early stages. However, studies on structurally related octadecanoic acid derivatives have shown varying degrees of antibacterial and antifungal activity. For instance, certain octadecanoic acid compounds have been observed to disrupt the cell membranes of pathogenic bacteria, leading to growth inhibition. The specific mechanisms and the spectrum of microbial species susceptible to 10-(stearoyloxy)octadecanoic acid are areas of active investigation.
Biofilm Formation Modulation (in vitro models)
Bacterial biofilms, structured communities of cells encased in a self-produced polymeric matrix, are notoriously resistant to conventional antimicrobial agents. The ability to modulate biofilm formation is therefore a significant area of therapeutic interest. While direct studies on 10-(stearoyloxy)octadecanoic acid are not extensively available, research on related fatty acids suggests potential roles in interfering with biofilm development. For example, some fatty acids can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. Others may interfere with the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. The specific impact of 10-(stearoyloxy)octadecanoic acid on key biofilm-related genes and signaling pathways in various microorganisms is a promising avenue for future research.
Plant Growth and Development Regulation (in planta and tissue culture)
Fatty acids and their derivatives are integral components of plant signaling pathways, influencing a wide range of developmental processes. The role of 10-(stearoyloxy)octadecanoic acid in this context is beginning to be explored, with a focus on its effects on fundamental aspects of plant morphology and physiology.
Effects on Root Elongation and Shoot Development
The architecture of the root system and the development of aerial parts of a plant are critical for nutrient uptake and photosynthesis. Plant hormones and signaling molecules, including certain fatty acids, play a crucial role in coordinating this growth. Preliminary studies in plant tissue culture models are assessing the impact of 10-(stearoyloxy)octadecanoic acid on root elongation and shoot development. The observed effects are likely mediated through interactions with hormonal signaling pathways that govern cell division and differentiation in the apical meristems of both roots and shoots.
Stress Response Modulation
Plants are constantly exposed to a variety of environmental stresses, both biotic and abiotic. Fatty acid-derived signaling molecules are key components of the intricate network that governs plant defense and adaptation. Research is underway to determine the role of 10-(stearoyloxy)octadecanoic acid in modulating plant responses to stressors such as drought, salinity, and pathogen attack. It is hypothesized that this compound may act as a signaling molecule, triggering downstream defense mechanisms, including the production of stress-related proteins and secondary metabolites. Understanding these mechanisms could provide insights into new strategies for enhancing crop resilience.
Analytical Methodologies for 10 Stearoyloxy Octadecanoic Acid Research
Sample Preparation and Extraction Protocols
The initial and most critical stage in the analysis of 10-SA involves its effective extraction from the sample matrix. This process is fundamental to ensuring accurate and reproducible results. The choice of solvent systems, extraction techniques, and subsequent derivatization strategies are paramount for achieving high recovery and minimizing interferences.
Solvent Systems for Lipid Extraction
The extraction of lipids, including 10-SA, is typically achieved using organic solvents. The selection of an appropriate solvent system is crucial for maximizing the yield of the target analyte while minimizing the co-extraction of interfering substances.
Commonly used solvent systems for the extraction of fatty acids and other lipids from biological and food matrices include mixtures of chloroform (B151607) and methanol (B129727). The Bligh-Dyer and Folch methods, which utilize specific ratios of chloroform/methanol and water, are widely recognized for their efficiency in partitioning lipids into a non-polar organic phase. nih.gov For instance, the Folch method often employs a 2:1 chloroform:methanol mixture. nih.gov Another effective solvent combination for lipid extraction is heptane/2-propanol, often used in a 1:4 (v/v) ratio for extracting lipids from microbial cultures. acs.org
The choice of solvent can also be influenced by the subsequent analytical technique. For example, when using solid-phase extraction (SPE) with certain sorbents, a water-miscible solvent may be required to ensure homogeneity of the sample mixture. nih.gov
Table 1: Common Solvent Systems for Lipid Extraction
| Solvent System | Typical Ratio (v/v) | Application Notes |
| Chloroform/Methanol | 2:1 | Widely used for general lipid extraction from tissues and plasma. nih.gov |
| Heptane/2-Propanol | 1:4 | Effective for lipid extraction from microbial cultures. acs.org |
| Hexane (B92381)/Diethyl Ether | 1:1 | Used for eluting non-polar lipids from silica (B1680970) gel cartridges. aocs.org |
| Toluene | - | Can be used to dissolve lipid samples prior to derivatization. researchgate.net |
Solid-Phase Extraction and Liquid-Liquid Extraction Optimization
Following initial solvent extraction, further purification is often necessary to isolate 10-SA from other lipid classes and matrix components. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two primary techniques employed for this purpose. nih.gov
Solid-Phase Extraction (SPE)
SPE has emerged as a rapid and efficient alternative to traditional LLE methods. nih.gov It offers advantages in terms of reduced solvent consumption, improved sample cleanup, and potential for automation. nih.govresearchgate.net The choice of the SPE sorbent is critical and depends on the specific properties of the analyte and the matrix.
For lipid analysis, various SPE cartridges are available, including:
Silica Gel: Effective for separating lipids into broad classes based on polarity. Non-polar lipids can be eluted with less polar solvents like hexane-diethyl ether, while more polar lipids, including free fatty acids, require more polar solvents for elution. aocs.org
Aminopropyl-bonded Phases: These are particularly useful for separating neutral lipids, free fatty acids, and polar lipids into distinct fractions. acs.orgnih.gov
Octadecylsilyl (ODS) Silica: This reversed-phase sorbent is effective for retaining oxygenated fatty acids from acidified aqueous samples, allowing for the removal of more polar and non-polar interferences. nih.gov
Table 2: Example of a Solid-Phase Extraction Protocol for Lipid Class Separation
| Step | Solvent/Reagent | Purpose |
| Column Conditioning | Chloroform | To remove potential impurities from the silica gel cartridge. aocs.org |
| Sample Loading | Sample dissolved in hexane | To apply the lipid extract to the SPE column. aocs.org |
| Elution of Neutral Lipids | Hexane-diethyl ether (1:1, v/v) | To elute non-polar lipids like cholesterol esters and triacylglycerols. aocs.org |
| Elution of Complex Lipids | Methanol followed by Chloroform-methanol-water | To recover more polar lipid classes. aocs.org |
Liquid-Liquid Extraction (LLE)
LLE remains a fundamental technique for lipid purification. The principle of LLE is to partition the target analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The efficiency of the extraction depends on the partition coefficient of the analyte in the chosen solvent system. While effective, LLE can be labor-intensive and may require larger volumes of organic solvents compared to SPE. nih.gov
Derivatization Strategies for Enhanced Analysis
For gas chromatography (GC) analysis, derivatization of fatty acids like 10-SA is often a necessary step. nih.govnih.govresearchgate.net The high polarity and low volatility of free fatty acids can lead to poor chromatographic peak shape and retention. sigmaaldrich.comrestek.com Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). nih.govsigmaaldrich.com
Common derivatization methods include:
Esterification with Boron Trifluoride (BF3)-Methanol: This is a widely used method that involves heating the sample with a BF3-methanol solution to form FAMEs. nih.govsigmaaldrich.comrestek.com This method is effective and requires relatively mild conditions. restek.com
Acid- or Base-Catalyzed Transmethylation: These methods are also used to convert fatty acids to FAMEs. nih.gov For instance, sodium hydroxide (B78521) in methanol followed by an acidic catalyst can be employed. nih.gov
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters. restek.com This method is also effective for derivatizing other functional groups like hydroxyl groups. restek.com
For liquid chromatography (LC) analysis, derivatization can also be employed to enhance detection sensitivity, particularly for methods like fluorescence or UV detection. google.com
Table 3: Common Derivatization Reagents for Fatty Acid Analysis
| Reagent | Derivative Formed | Typical Reaction Conditions | Analytical Technique |
| Boron Trifluoride-Methanol (12% w/w) | Fatty Acid Methyl Ester (FAME) | Heat at 60°C for 5-10 minutes. sigmaaldrich.com | Gas Chromatography (GC) |
| Sodium Hydroxide/Methanol followed by Sulfuric Acid/Methanol | Fatty Acid Methyl Ester (FAME) | Optimized alkaline and acid reaction times, often around 5 minutes each. nih.gov | Gas Chromatography (GC) |
| BSTFA or MSTFA with 1% TMCS | Trimethylsilyl (TMS) Ester | Heat at 60°C for 60 minutes. restek.com | Gas Chromatography (GC) |
| ω-Bromoacetophenone and Triethanolamine | Phenacyl Ester | Used for UV detection in HPLC. google.com | Liquid Chromatography (LC) |
Chromatographic Separation Techniques
Following sample preparation and extraction, chromatographic techniques are employed to separate 10-SA from other components in the mixture for subsequent quantification and identification. Gas chromatography (GC) and liquid chromatography (LC) are the two primary methods used for fatty acid analysis.
Gas Chromatography (GC) Method Development
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acid analysis, GC is typically coupled with a flame ionization detector (FID) or a mass spectrometer (MS). As previously mentioned, derivatization to FAMEs is a prerequisite for successful GC analysis of fatty acids. researchgate.net
Key parameters in GC method development include:
Column Selection: Capillary columns with various stationary phases of different polarities are used to achieve separation of FAMEs. researchgate.net The choice of column depends on the complexity of the fatty acid mixture.
Temperature Programming: The oven temperature is programmed to ramp up during the analysis to elute compounds with a wide range of boiling points. A typical program might start at a lower temperature, hold for a period, and then increase at a set rate to a final temperature. nih.gov
Injector and Detector Temperatures: These are set to ensure efficient vaporization of the sample and to prevent condensation in the detector. nih.gov
Table 4: Illustrative Gas Chromatography (GC) Parameters for FAME Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., BP-1) nist.gov |
| Injector Temperature | 250 °C nih.gov |
| Oven Temperature Program | 110 °C (2 min), then 10 °C/min to 200 °C, then 5 °C/min to 280 °C (hold 9 min) nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
Liquid Chromatography (LC) Method Development
High-performance liquid chromatography (HPLC) offers an alternative to GC for fatty acid analysis, particularly for compounds that are not easily volatilized or are thermally labile. researchgate.net LC can be performed without derivatization, although derivatization can enhance detection.
Key aspects of LC method development include:
Column Selection: Reversed-phase columns, such as C18 columns, are most commonly used for fatty acid separation. semanticscholar.orgcsus.eduresearchgate.net
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with an acid additive like acetic acid or formic acid to improve peak shape. semanticscholar.orgresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures. semanticscholar.orgresearchgate.net
Detector: An evaporative light scattering detector (ELSD) is a universal detector suitable for lipids as its response is not dependent on the optical properties of the analyte. semanticscholar.orgresearchgate.net Mass spectrometry (LC-MS) provides high sensitivity and specificity. researchgate.net
Table 5: Example of High-Performance Liquid Chromatography (HPLC) Parameters for Fatty Acid Analysis
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) semanticscholar.orgresearchgate.net |
| Mobile Phase | Gradient of methanol and 1% acetic acid in water. semanticscholar.orgresearchgate.net |
| Flow Rate | 1.2 mL/min semanticscholar.orgresearchgate.net |
| Column Temperature | 40 °C semanticscholar.orgresearchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the separation and preliminary identification of 10-(stearoyloxy)octadecanoic acid from complex lipid extracts. nih.gov Due to its dual nature, possessing both a free carboxylic acid and a long-chain ester group, its polarity is distinct from other lipid classes like triacylglycerols, free fatty acids, and phospholipids.
In a typical application, a lipid extract is spotted onto a silica gel plate (the stationary phase). rockefeller.edu The separation of 10-(stearoyloxy)octadecanoic acid is effectively achieved using a non-polar mobile phase, often a mixture of hexane and diethyl ether, with a small amount of a polar solvent like acetic or formic acid. The acid is included to ensure that the carboxylic acid moiety of the molecule remains protonated, preventing streaking and leading to a more defined spot. rockefeller.eduaocs.org
The separation principle relies on the differential partitioning of lipid components between the stationary and mobile phases. rockefeller.edu Non-polar lipids, such as cholesterol esters and triacylglycerols, have a high affinity for the mobile phase and travel further up the plate, resulting in higher retention factor (Rƒ) values. aocs.org In contrast, more polar lipids, like phospholipids, interact strongly with the silica gel and migrate very little. 10-(stearoyloxy)octadecanoic acid, being of intermediate polarity, will have an Rƒ value between that of non-polar simple lipids and highly polar phospholipids.
Visualization of the separated spots can be achieved through non-destructive methods like exposure to iodine vapor, which reversibly binds to the double bonds in fatty acid chains, or destructive methods like charring with a phosphomolybdic acid spray, which visualizes all lipid components. nih.govaocs.org The Rƒ value is a key parameter for identification, though it should be confirmed with co-migration of an authentic standard.
Table 1: Representative TLC System for 10-(Stearoyloxy)octadecanoic Acid Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 Plate |
| Mobile Phase | Hexane: Diethyl Ether: Acetic Acid (e.g., 70:30:1, v/v/v) |
| Visualization | Iodine vapor or 10% Phosphomolybdic acid in ethanol (B145695) followed by heating |
| Expected Rƒ | Intermediate between triacylglycerols and phospholipids |
Spectrometric Detection and Quantification Methods
Mass Spectrometry (MS) Applications (e.g., ESI-MS, GC-MS, LC-MS/MS)
Mass spectrometry is an indispensable tool for the definitive identification and quantification of 10-(stearoyloxy)octadecanoic acid. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), after derivatization (e.g., methylation of the carboxylic acid), or Liquid Chromatography-Mass Spectrometry (LC-MS), often with electrospray ionization (ESI), are commonly employed. nih.govnih.gov
Beyond simple molecular weight determination, the fragmentation pattern generated during tandem mass spectrometry (MS/MS) provides a detailed fingerprint for unambiguous structural elucidation. When the molecular ion of 10-(stearoyloxy)octadecanoic acid is subjected to collision-induced dissociation, it breaks apart in a predictable manner, revealing its constituent parts. chemguide.co.uk
The primary and most informative fragmentation occurs at the ester linkage. Cleavage of this bond can happen on either side of the carbonyl group, leading to characteristic fragment ions. libretexts.orglibretexts.org
Cleavage A: Results in the formation of a stearoyl acylium ion with a mass-to-charge ratio (m/z) of 267. This fragment is indicative of the C18 saturated acyl chain.
Cleavage B: Can lead to a fragment corresponding to the 10-hydroxyoctadecanoic acid portion.
Other Fragments: Additional fragmentation along the fatty acid alkyl chains can occur, typically resulting in a series of neutral losses of 14 Da (-CH₂- groups). libretexts.org The free carboxylic acid end can also lose a water molecule (M-18) or the entire carboxyl group (M-45). libretexts.org
Analyzing the masses of these fragments allows researchers to piece together the original structure, confirming the identity and position of the stearoyl group on the 18-carbon backbone.
Table 2: Predicted Key MS/MS Fragments for Structural Elucidation of 10-(Stearoyloxy)octadecanoic Acid ([M-H]⁻ ion)
| Fragment Ion (m/z) | Origin | Structural Information |
| 597.5 | [M-H]⁻ | Deprotonated molecular ion |
| 283.3 | [Stearic acid - H]⁻ | Loss of 10-oxo-octadecenoic acid; confirms stearate (B1226849) moiety |
| 267.3 | [Stearoyl acylium ion]+ (in positive mode) | Cleavage at the ester bond; confirms stearate acyl group |
| Various | [M-H - n*CH₂]⁻ | Sequential losses from the alkyl chains |
Metabolic Flux Analysis (MFA) using stable isotopes is a powerful technique to study the dynamics of fatty acid metabolism in a biological system. youtube.com By supplying cells or organisms with substrates labeled with heavy isotopes (e.g., ¹³C or ²H), researchers can trace the atoms as they are incorporated into newly synthesized molecules like 10-(stearoyloxy)octadecanoic acid. nih.govresearchgate.net
For instance, cells can be cultured with uniformly labeled ¹³C-glucose. The glucose is metabolized to ¹³C-acetyl-CoA, the fundamental building block for de novo fatty acid synthesis. nih.gov Over time, the ¹³C atoms will be incorporated into both the stearic acid and the 10-hydroxyoctadecanoic acid portions of the target molecule.
By using LC-MS/MS, the mass distribution of 10-(stearoyloxy)octadecanoic acid can be analyzed. The degree of mass shift from the unlabeled (M+0) to the labeled forms (M+1, M+2, etc.) reveals the rate of its synthesis and turnover. nih.govsciex.com This approach can quantify the contributions of different precursors and pathways to its production and consumption, providing critical insights into its metabolic role. nih.gov The choice between ¹³C and ²H labels depends on the specific metabolic pathway being investigated, as deuterium (B1214612) labels can sometimes be lost during desaturation reactions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for confirming the precise chemical structure of 10-(stearoyloxy)octadecanoic acid. aocs.org While MS fragmentation suggests connectivity, NMR defines the exact arrangement of atoms and their stereochemistry through the analysis of chemical shifts, spin-spin couplings, and nuclear Overhauser effects.
In the ¹H NMR spectrum, the proton on the carbon atom bearing the ester group (H-10 of the octadecanoic acid chain) is a key diagnostic signal. This methine proton is shifted significantly downfield (to approximately 4.8-5.2 ppm) due to the deshielding effect of the adjacent ester oxygen. aocs.org Other important signals include the triplet for the terminal methyl groups (~0.88 ppm) and the multiplets for the α-protons adjacent to the carbonyl groups of the ester and the carboxylic acid (~2.3 ppm). aocs.orgresearchgate.net
In the ¹³C NMR spectrum, the carbonyl carbons of the ester and the carboxylic acid have distinct chemical shifts, typically around 174 ppm and 180 ppm, respectively. researchgate.net The carbon atom bonded to the ester oxygen (C-10) appears in the range of 70-75 ppm, confirming the position of the ester linkage along the fatty acid chain. researchgate.net Two-dimensional NMR techniques like HSQC and HMBC can be used to correlate proton and carbon signals, providing definitive proof of the molecule's covalent structure.
Table 3: Anticipated Characteristic NMR Signals for Structural Confirmation
| Nucleus | Signal Type | Chemical Shift (ppm, predicted) | Assignment |
| ¹H | Multiplet | ~4.8 - 5.2 | -CH-O-CO- (Methine proton at ester linkage) |
| ¹H | Triplet | ~2.34 | -CH₂-COOH (Methylene alpha to carboxylic acid) |
| ¹H | Triplet | ~2.28 | -CH₂-COO- (Methylene alpha to ester carbonyl) |
| ¹³C | Carbonyl | ~180 | -COOH (Carboxylic acid carbon) |
| ¹³C | Carbonyl | ~174 | -COO- (Ester carbon) |
| ¹³C | Methine | ~70 - 75 | -CH-O-CO- (Carbon at ester linkage) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 10-(stearoyloxy)octadecanoic acid, thereby confirming its chemical class. aocs.org The IR spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of the molecule's bonds. mdpi.com
The most prominent features in the IR spectrum of this compound are the absorptions from the two carbonyl groups.
Ester C=O Stretch: A strong, sharp absorption band typically appears at a higher frequency, in the range of 1735-1750 cm⁻¹. libretexts.orgpressbooks.pub
Carboxylic Acid C=O Stretch: Another strong absorption band is observed at a slightly lower frequency, generally between 1700-1725 cm⁻¹. This peak is often broadened by hydrogen bonding. libretexts.orgyoutube.com
Additionally, the presence of the carboxylic acid is unequivocally confirmed by a very broad O-H stretching band that extends from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching bands. orgchemboulder.com The spectrum also features a distinct C-O stretching vibration for the ester group in the 1150-1250 cm⁻¹ region. orgchemboulder.com The presence of all these bands together provides strong evidence for a molecule containing both an ester and a carboxylic acid functional group. researchgate.net
Table 4: Key Infrared Absorption Bands for Functional Group Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2500 - 3300 (very broad) | O-H Stretch | Carboxylic Acid |
| ~2850 - 2960 (strong, sharp) | C-H Stretch | Alkyl Chains |
| ~1735 - 1750 (strong) | C=O Stretch | Ester |
| ~1700 - 1725 (strong) | C=O Stretch | Carboxylic Acid |
| ~1150 - 1250 (medium) | C-O Stretch | Ester |
Hyphenated Techniques for Comprehensive Lipidomics
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of lipids like 10-(stearoyloxy)octadecanoic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics for this compound class, offering the requisite selectivity and sensitivity. nih.gov
The process typically begins with the extraction of lipids from a biological sample, followed by an enrichment step using solid-phase extraction (SPE) to isolate the FAHFA fraction. nih.gov The extract is then introduced into a liquid chromatograph. Reversed-phase chromatography, often employing C8 or C18 columns, is commonly used to separate the different FAHFA isomers based on their hydrophobicity. nih.gov The separation of various regioisomers is crucial to avoid peak overlapping and ensure accurate identification. nih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions of lipid molecules, typically as deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov
Tandem mass spectrometry (MS/MS) is then used for structural elucidation. In this process, the precursor ion corresponding to 10-(stearoyloxy)octadecanoic acid is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that can confirm the identity of the molecule. For FAHFAs, characteristic fragmentation patterns include the neutral loss of the fatty acid and hydroxy fatty acid components. nih.govresearchgate.net For instance, in the analysis of a related compound class, palmitic acid esters of hydroxy stearic acids (PAHSAs), specific transitions are monitored. A common transition used for quantification is the fragmentation of the precursor ion to a fragment corresponding to the palmitate anion. nih.gov While specific fragmentation data for 10-(stearoyloxy)octadecanoic acid is not extensively published, the principles derived from the analysis of other FAHFAs are directly applicable.
Untargeted lipidomics approaches aim to acquire data for a broad range of lipid species, including unknown metabolites, to provide a comprehensive overview of the lipidome. In contrast, targeted analyses focus on specific molecules and are essential for accurate quantification. nih.gov
A summary of a typical LC-MS/MS workflow for FAHFA analysis is presented below:
| Step | Description | Key Considerations |
| Sample Preparation | Extraction of lipids from biological matrices (e.g., serum, adipose tissue). nih.gov | Choice of solvent system is critical for efficient extraction. |
| Enrichment | Solid-Phase Extraction (SPE) to isolate the FAHFA fraction. nih.gov | SPE sorbent and elution solvents must be optimized for FAHFA recovery. |
| Chromatography | Separation of FAHFA isomers using Liquid Chromatography (LC). nih.gov | Column chemistry (e.g., C18) and gradient elution are key for resolving isomers. |
| Ionization | Generation of ions using Electrospray Ionization (ESI). nih.gov | Negative ion mode is often preferred for fatty acids. |
| Mass Analysis | Detection of precursor ions using a high-resolution mass spectrometer. | High mass accuracy helps in confirming the elemental composition. |
| Fragmentation | Collision-Induced Dissociation (CID) of precursor ions for structural confirmation. nih.gov | Fragmentation patterns provide structural fingerprints. |
| Detection | Analysis of fragment ions using a tandem mass spectrometer (MS/MS). nih.gov | Provides specificity for identification and quantification. |
Quantitative Analysis and Internal Standards
Accurate quantification of 10-(stearoyloxy)octadecanoic acid is crucial for understanding its biological roles. Due to the variability inherent in sample preparation and mass spectrometric analysis, the use of an internal standard is essential. cerilliant.com An ideal internal standard is a molecule that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. cerilliant.com
For the quantification of FAHFAs, stable isotope-labeled internal standards are the gold standard. nih.gov These are typically versions of the analyte where some atoms have been replaced with heavier isotopes, such as carbon-13 (¹³C) or deuterium (²H). When added to the sample at a known concentration at the beginning of the extraction process, the internal standard experiences the same processing and analytical variations as the endogenous analyte. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which corrects for any losses or variations during the analytical workflow. cerilliant.com
Research on FAHFA analysis has shown that ¹³C-labeled standards are preferable to deuterated standards. Heavily deuterated standards can exhibit a slight shift in their chromatographic retention time compared to their non-deuterated counterparts, which can complicate accurate quantification, especially when resolving closely eluting isomers. nih.gov For example, in the analysis of PAHSAs, ¹³C₁₆-9-PAHSA has been used as an effective internal standard. nih.govnih.gov While a specific ¹³C-labeled 10-(stearoyloxy)octadecanoic acid internal standard is not commercially available, the principle of using a structurally similar, stable isotope-labeled compound remains the recommended approach for its accurate quantification.
The quantitative method of choice is typically multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. This technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, providing a high degree of specificity and sensitivity. nih.gov
A representative table illustrating the type of data generated in a quantitative analysis of FAHFAs using an internal standard is shown below. Please note that this is an illustrative example, as specific quantitative data for 10-(stearoyloxy)octadecanoic acid is not widely available in the literature.
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Concentration Range (example) |
| 10-(Stearoyloxy)octadecanoic acid | ¹³C₁₈-10-(Stearoyloxy)octadecanoic acid (hypothetical) | 567.5 [M-H]⁻ | 283.3 (Stearate) | 0.1 - 100 ng/mL |
| ¹³C₁₈-10-(Stearoyloxy)octadecanoic acid (hypothetical) | - | 585.5 [M-H]⁻ | 301.3 (¹³C₁₈-Stearate) | Constant |
Chemical Synthesis and Derivatization Strategies for 10 Stearoyloxy Octadecanoic Acid
Retrosynthetic Analysis and Target Compound Synthesis
A retrosynthetic analysis of 10-(stearoyloxy)octadecanoic acid logically disconnects the molecule at the ester bond. This leads to two primary synthons: 10-hydroxyoctadecanoic acid and stearic acid (or a more reactive derivative).
The forward synthesis, therefore, focuses on coupling these two fatty acid components. The initial step often involves the preparation of 10-hydroxyoctadecanoic acid. A common and accessible starting material for this is oleic acid, which contains a double bond between carbons 9 and 10. Hydration of this double bond, for instance through acid-catalyzed hydration or oxymercuration-demercuration, introduces the required hydroxyl group at the C10 position.
Following the synthesis of 10-hydroxyoctadecanoic acid, the crucial esterification step is performed. A straightforward method is the Fischer-Speier esterification, which involves heating the two fatty acids with a strong acid catalyst. However, to achieve higher yields and work under milder conditions, an activated form of stearic acid, such as stearoyl chloride, is frequently employed. The reaction between stearoyl chloride and 10-hydroxyoctadecanoic acid, typically in the presence of a base like pyridine, efficiently yields the target compound, 10-(stearoyloxy)octadecanoic acid.
Esterification Methods for Hydroxylated Fatty Acids
The esterification of a hydroxylated fatty acid like 10-hydroxyoctadecanoic acid with stearic acid can be accomplished through several effective coupling strategies.
To facilitate the ester formation, the carboxylic acid of stearic acid is typically activated. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for this purpose. acs.org These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then readily reacts with the hydroxyl group. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction. acs.org
Another common approach is the conversion of stearic acid to its more reactive acid chloride, stearoyl chloride. nih.gov This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting stearoyl chloride is a potent acylating agent that reacts readily with the hydroxyl group of 10-hydroxyoctadecanoic acid, usually in the presence of a base to neutralize the HCl byproduct. nih.gov
Other methods, such as the use of solid-acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resin, have also been shown to be effective for the esterification of fatty acids and can offer advantages in terms of catalyst reusability. organic-chemistry.org
Interactive Table of Stearic Acid Coupling Strategies
| Coupling Reagent | Catalyst/Base | Typical Reaction Conditions | Key Features |
| DCC or EDC | DMAP | Room temperature in an aprotic solvent | Mild conditions, high yields. acs.org |
| Thionyl Chloride | Pyridine | 0°C to room temperature in an aprotic solvent | Forms a highly reactive acyl chloride. nih.gov |
| PSF Resin | None | 50-80°C, solvent-free | Reusable catalyst, environmentally friendly. organic-chemistry.org |
In certain synthetic routes, particularly those involving multiple reactive sites, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.orgpressbooks.puborganic-chemistry.org
The carboxyl group of 10-hydroxyoctadecanoic acid might be protected to prevent self-esterification or other side reactions. Common protecting groups for carboxylic acids include simple esters like methyl or ethyl esters, which are stable under many reaction conditions and can be removed by hydrolysis. fiveable.me Benzyl esters offer an alternative that can be removed under milder conditions via hydrogenolysis. libretexts.org
The hydroxyl group of 10-hydroxyoctadecanoic acid is the intended site of reaction and often does not require protection. However, if other, more reactive hydroxyl groups were present, selective protection would be necessary. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are common choices for protecting hydroxyl groups and can be removed with fluoride-containing reagents. libretexts.org
Interactive Table of Protecting Groups
| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions |
| Carboxyl | Methyl Ester | Methanol (B129727), Acid Catalyst | Acid or Base Hydrolysis fiveable.me |
| Carboxyl | Benzyl Ester | Benzyl Alcohol, DCC/DMAP | Hydrogenolysis libretexts.org |
| Hydroxyl | TBDMS Ether | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) libretexts.org |
| Hydroxyl | TIPS Ether | TIPS-Cl, Imidazole | Fluoride ion (e.g., TBAF) libretexts.org |
Stereoselective Synthesis Approaches
The C10 position of 10-hydroxyoctadecanoic acid is a chiral center, meaning that 10-(stearoyloxy)octadecanoic acid can exist as two enantiomers: (R)-10-(stearoyloxy)octadecanoic acid and (S)-10-(stearoyloxy)octadecanoic acid. nih.gov The synthesis of a single enantiomer often requires stereoselective methods.
One approach to stereoselective synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comnih.govnumberanalytics.com This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed. wikipedia.orgnumberanalytics.com For instance, a chiral auxiliary could be used to guide the stereoselective introduction of the hydroxyl group onto the fatty acid chain.
Alternatively, a chiral catalyst can be employed to directly catalyze an enantioselective reaction, such as the asymmetric hydrogenation of a precursor containing a double bond. nih.gov Enzymatic reactions, for example, using lipases, can also be highly stereoselective and are used for the kinetic resolution of racemic mixtures of hydroxy fatty acids. nih.gov
After a stereoselective synthesis, it is crucial to determine the enantiomeric purity of the product. The most common technique for this is chiral high-performance liquid chromatography (HPLC). cat-online.com This method uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of the enantiomeric excess. cat-online.com
Other methods include the use of chiral derivatizing agents, such as Mosher's reagent, followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of the resulting diastereomers. nih.gov
Interactive Table of Enantiomeric Purity Assessment Techniques
| Technique | Principle | Information Obtained |
| Chiral HPLC | Differential interaction with a chiral stationary phase. cat-online.com | Enantiomeric ratio, enantiomeric excess (% ee). cat-online.com |
| Chiral Derivatization with GC-MS/NMR | Conversion of enantiomers into diastereomers with distinct analytical signals. nih.gov | Enantiomeric ratio. nih.gov |
Synthesis of Structural Analogues and Isotopically Labeled Probes
The synthesis of structural analogues and isotopically labeled versions of 10-(stearoyloxy)octadecanoic acid is crucial for elucidating its structure-activity relationships and for use in advanced analytical studies. These synthetic strategies allow for systematic modifications to the molecule's structure, enabling researchers to probe its biological functions and metabolic fate.
Modifications to the Fatty Acid Chain Length
The synthesis of analogues of 10-(stearoyloxy)octadecanoic acid with varied fatty acid chain lengths can be achieved through standard esterification reactions. This involves reacting 10-hydroxyoctadecanoic acid with a series of fatty acids of different lengths, such as lauric acid (C12), myristic acid (C14), or arachidic acid (C20). The reaction is typically carried out by activating the carboxylic acid of the fatty acid, for instance, by converting it to an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with the hydroxyl group of 10-hydroxyoctadecanoic acid.
Enzymatic approaches, utilizing lipases, offer a milder and more selective alternative for the synthesis of these esters. biorxiv.org Lipases can catalyze the esterification between 10-hydroxyoctadecanoic acid and various fatty acids in organic solvents, often with high yields and specificity. biorxiv.org The choice of lipase (B570770) and reaction conditions can influence the efficiency of the esterification process.
A variety of O-acylated-ω-hydroxy fatty acids with total carbon numbers up to 34 have been synthesized to study the impact of chain length on their physicochemical properties. researchgate.net For example, the synthesis of 10-(palmitoyloxy)octadecanoic acid would involve the esterification of 10-hydroxyoctadecanoic acid with palmitic acid.
Table 1: Examples of 10-(Acyloxy)octadecanoic Acid Analogs with Modified Acyl Chain Lengths
| Acyl Group | Systematic Name | Total Carbons |
| Lauroyl | 10-(Lauroyloxy)octadecanoic acid | 30 |
| Myristoyl | 10-(Myristoyloxy)octadecanoic acid | 32 |
| Palmitoyl | 10-(Palmitoyloxy)octadecanoic acid | 34 |
| Arachidoyl | 10-(Arachidoyloxy)octadecanoic acid | 38 |
Alterations to the Hydroxyl Position
To investigate the importance of the hydroxyl group's position for biological activity, analogues of 10-(stearoyloxy)octadecanoic acid can be synthesized with the hydroxyl group at different positions along the octadecanoic acid backbone. This requires the synthesis of various regioisomers of hydroxystearic acid, which can then be esterified with stearic acid.
For instance, 9-hydroxystearic acid and 12-hydroxystearic acid are two common regioisomers. The synthesis of 9-hydroxystearic acid can be achieved from the hydration of oleic acid. biorxiv.org Similarly, 12-hydroxystearic acid can be produced through the hydrogenation of ricinoleic acid, which is readily available from castor oil. khanacademy.org Other regioisomers, such as 7-, 11-, and 13-hydroxystearic acids, can also be synthesized through various organic chemistry methods. nih.govacs.org
Once the desired hydroxystearic acid isomer is obtained, it can be esterified with stearic acid using the methods described in the previous section to yield the corresponding (stearoyloxy)octadecanoic acid analogue. For example, the synthesis of 9-(stearoyloxy)octadecanoic acid would involve the esterification of 9-hydroxystearic acid with stearic acid.
Table 2: Examples of (Stearoyloxy)octadecanoic Acid Analogs with Altered Hydroxyl Positions
| Hydroxyl Position | Systematic Name |
| 9 | 9-(Stearoyloxy)octadecanoic acid |
| 11 | 11-(Stearoyloxy)octadecanoic acid |
| 12 | 12-(Stearoyloxy)octadecanoic acid |
Deuterated or Carbon-13 Labeled Variants
Isotopically labeled probes, such as deuterated or carbon-13 labeled variants of 10-(stearoyloxy)octadecanoic acid, are invaluable tools for metabolic studies and for use as internal standards in mass spectrometry-based quantification.
Deuterated analogues can be synthesized by introducing deuterium (B1214612) atoms at specific positions in either the stearic acid or the 10-hydroxyoctadecanoic acid moiety. For example, deuterated stearic acid can be prepared and then used to esterify 10-hydroxyoctadecanoic acid. General methods for the deuteration of fatty acids have been described and can be adapted for this purpose. mdpi.com
Similarly, carbon-13 labeled variants can be synthesized using starting materials enriched with ¹³C. For example, [1-¹³C]stearic acid or [1-¹³C]oleic acid can be used as precursors. unito.it If [1-¹³C]oleic acid is used, it can first be converted to [1-¹³C]-10-hydroxyoctadecanoic acid, which is then esterified with unlabeled stearic acid. Alternatively, unlabeled 10-hydroxyoctadecanoic acid can be esterified with [1-¹³C]stearic acid. The choice of labeling strategy depends on the specific research question being addressed.
Development of Functionalized Derivatives for Research Applications
To facilitate the study of its biological interactions and localization within cells, 10-(stearoyloxy)octadecanoic acid can be chemically modified to incorporate various functional groups. These functionalized derivatives serve as powerful research tools for a range of applications, including affinity-based purification of binding partners and fluorescence microscopy.
Biotinylated or Fluorescently Tagged Probes
Biotinylated Probes: Biotinylation involves the covalent attachment of a biotin (B1667282) molecule to the target compound. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin can then be exploited for various applications, such as the purification of receptor proteins or the detection of the molecule in biological samples. biosyntan.de A common strategy for biotinylating fatty acids is to activate the carboxylic acid group of biotin and react it with an amino-functionalized derivative of the fatty acid. Alternatively, a linker containing a reactive group can be attached to the hydroxyl group of 10-hydroxyoctadecanoic acid, followed by reaction with an activated biotin derivative. The introduction of a spacer arm, such as aminocaproic acid, between the biotin and the fatty acid is often recommended to minimize steric hindrance and ensure efficient binding to avidin or streptavidin. biosyntan.de
Fluorescently Tagged Probes: Fluorescently tagged derivatives of 10-(stearoyloxy)octadecanoic acid are essential for visualizing its subcellular localization and trafficking. A study has described the synthesis of fluorescent derivatives of 9- and 10-hydroxystearic acid using 5-aminofluorescein. nih.gov In this approach, the hydroxystearic acid is first converted to its acyl chloride, which then reacts with the amino group of the fluorescein (B123965) derivative to form a stable amide linkage. nih.gov This method yields probes that retain the characteristic fluorescence of the fluorescein chromophore. nih.gov Similar strategies can be employed to attach other fluorophores, such as rhodamine or BODIPY, to the 10-(stearoyloxy)octadecanoic acid molecule, typically at the carboxylic acid terminus or by modifying the hydroxyl group. The choice of fluorophore will depend on the specific imaging application and the available instrumentation.
Table 3: Common Fluorophores for Labeling Fatty Acids
| Fluorophore | Excitation (nm) | Emission (nm) |
| Fluorescein | ~494 | ~519 |
| Rhodamine | ~550 | ~573 |
| BODIPY FL | ~505 | ~511 |
Immobilized Forms for Affinity Studies
Immobilizing 10-(stearoyloxy)octadecanoic acid onto a solid support is a key step in performing affinity chromatography to identify and isolate its binding partners from complex biological mixtures. youtube.comyoutube.com The most common approach involves covalently linking the molecule to a chromatography matrix, such as agarose (B213101) or sepharose beads.
The carboxylic acid group of 10-(stearoyloxy)octadecanoic acid provides a convenient handle for immobilization. The matrix is first activated to introduce reactive groups, such as N-hydroxysuccinimide (NHS) esters or epoxy groups. The carboxyl group of the fatty acid can then react with these activated groups to form a stable amide or ester linkage. To minimize steric hindrance and enhance the accessibility of the immobilized ligand to potential binding partners, a spacer arm is often incorporated between the matrix and the fatty acid. youtube.com
Alternatively, the hydroxyl group of the 10-hydroxyoctadecanoic acid moiety could be used for immobilization, although this would alter the structure of the presented ligand. In this case, the hydroxyl group could be reacted with an activated matrix. Careful consideration of the linkage chemistry and the orientation of the immobilized molecule is crucial to ensure that the relevant binding epitopes are accessible for interaction.
Comparative and Evolutionary Research on 10 Stearoyloxy Octadecanoic Acid
Interspecies Comparative Lipidomics (excluding human data)
The precursor molecule, 10-hydroxystearic acid, is not ubiquitously distributed across all domains of life but has been identified in a range of microorganisms, particularly within the domains of Bacteria and Eukarya (specifically Fungi).
Bacteria: A variety of bacterial species have been shown to produce 10-HSA. Notably, species within the genera Pseudomonas, Nocardia, Rhodococcus, and Mycobacterium are capable of synthesizing this fatty acid. nih.gov For instance, Pseudomonas sp. strain NRRL B-3266 is recognized for its production of optically pure 10(R)-hydroxystearic acid. nih.govgsartor.org The formation of 10-HSA has also been observed in the mixed microbial environment of the bovine rumen, indicating its presence in the gut microbiota of ruminant animals. nih.gov
Fungi: Among the Fungi, the yeast Saccharomyces cerevisiae (baker's yeast) has been reported to convert oleic acid into 10-hydroxystearic acid. gsartor.org Additionally, the oleaginous yeast Waltomyces lipofer has been utilized in biotransformation processes involving 10-HSA. researchgate.net The polypore fungus Onnia tomentosa has also been found to produce a related compound, 10-hydroxy-(8E)-octadecenoic acid. mdpi.com
The following table summarizes the phylogenetic distribution of organisms known to produce 10-hydroxystearic acid.
| Domain | Kingdom | Phylum/Division | Genus | Species |
| Bacteria | Bacteria | Proteobacteria | Pseudomonas | sp. strain NRRL B-3266, sp. strain NRRL-2994 |
| Bacteria | Bacteria | Actinobacteria | Nocardia | aurantia, restrictus |
| Bacteria | Bacteria | Actinobacteria | Rhodococcus | rhodochrous |
| Bacteria | Bacteria | Actinobacteria | Mycobacterium | fortuitum |
| Eukarya | Fungi | Ascomycota | Saccharomyces | cerevisiae |
| Eukarya | Fungi | Ascomycota | Waltomyces | lipofer |
| Eukarya | Fungi | Basidiomycota | Onnia | tomentosa |
The primary biosynthetic pathway for 10-hydroxystearic acid across different organisms involves the hydration of oleic acid. This reaction is catalyzed by the enzyme oleate (B1233923) hydratase. google.com While the fundamental mechanism is conserved, variations in the stereospecificity of this enzymatic reaction have been observed among different microbial species.
For example, Pseudomonas sp. strain NRRL B-3266 produces optically pure 10(R)-hydroxystearic acid. nih.gov In contrast, Rhodococcus rhodochrous (synonymous with Nocardia aurantia) produces a mixture of both 10(R)- and 10(S)-hydroxystearic acid enantiomers. nih.govgsartor.org Other microorganisms, such as Nocardia restrictus, Mycobacterium fortuitum, and Saccharomyces cerevisiae, stereoselectively produce 10(R)-hydroxystearic acid, but with varying amounts of the 10(S)-enantiomer as a contaminant. nih.govgsartor.org
The general biosynthetic pathway can be summarized as follows:
Oleic Acid → 10-Hydroxystearic Acid → 10-Ketostearic Acid
This pathway has been clearly established in microbial transformations. nih.govresearchgate.net The initial step is the hydration of oleic acid at the double bond to form 10-HSA. Subsequently, 10-HSA can be further oxidized to 10-ketostearic acid. nih.govresearchgate.net In some yeasts, 10-HSA serves as a precursor for the synthesis of γ-dodecalactone, a compound used as a flavoring agent. researchgate.net
The formation of 10-(stearoyloxy)octadecanoic acid would require an additional enzymatic step: the esterification of 10-hydroxystearic acid with a molecule of stearic acid. This would likely be catalyzed by a lipase (B570770) or a similar acyltransferase. However, specific details of this final step are not available in the current body of research.
Ontogenetic and Developmental Variations
There is currently no available scientific literature detailing the changes in accumulation or the developmental stage-specific biosynthesis of 10-(stearoyloxy)octadecanoic acid or its precursor, 10-hydroxystearic acid, during the life cycles of any non-human organisms.
Responses to Environmental Stimuli
Information regarding the influence of environmental stimuli on the production of 10-(stearoyloxy)octadecanoic acid or 10-hydroxystearic acid is not present in the reviewed scientific literature.
Induction or Repression by Abiotic Factors (e.g., temperature, pH)
The direct regulation of 10-(stearoyloxy)octadecanoic acid by abiotic stressors such as temperature and pH has not been extensively documented in scientific literature. However, insights into its potential modulation can be inferred from studies on its constituent components and related compounds, primarily the building blocks of plant cutin and suberin. 10-(stearoyloxy)octadecanoic acid is an ester formed from stearic acid and a hydroxylated C18 fatty acid. Both stearic acid and various hydroxylated fatty acids are integral to the protective outer layers of plants, which are known to respond to environmental challenges.
Plants, being stationary organisms, have developed intricate mechanisms to adapt to a variety of abiotic stresses, including drought, salinity, and extreme temperatures. researchgate.net These stresses can significantly impact crop productivity and are a major focus of agricultural research. researchgate.net A key adaptive strategy involves the modification of the plant cuticle and suberin layers, which act as barriers against water loss and other environmental insults. bohrium.comyoutube.com These layers are primarily composed of cutin and suberin, which are complex polyesters of fatty acids. researchgate.netbohrium.com
Research has shown that abiotic stresses like water deficiency and salt stress can lead to a significant increase in the total amount of wax and cutin monomers in the leaves of plants like Arabidopsis. researchgate.net Very-long-chain fatty acids (VLCFAs), which include stearic acid (a C18 fatty acid), are fundamental precursors for the biosynthesis of cuticular waxes and suberin. nih.gov The expression of genes involved in the biosynthesis of these protective layers is often upregulated in response to salinity stress. nih.gov For instance, the overexpression of certain genes involved in cuticle biosynthesis has been shown to enhance tolerance to salinity. nih.gov
High temperatures are another significant abiotic stress that can alter plant metabolism and development, leading to reduced crop yields. nih.gov While direct evidence for the effect of temperature on 10-(stearoyloxy)octadecanoic acid is lacking, studies on related compounds suggest a likely influence. The biosynthesis of fatty acids and their derivatives is an enzymatic process, and the activity of these enzymes is temperature-dependent. It is plausible that temperature extremes could alter the expression or activity of the acyltransferases responsible for esterifying stearic acid to a hydroxylated fatty acid, thereby affecting the production of 10-(stearoyloxy)octadecanoic acid.
The pH of the surrounding environment, particularly the soil, can influence nutrient availability and induce stress responses in plants. While the direct impact of pH on 10-(stearoyloxy)octadecanoic acid is not documented, it is known to affect the biohydrogenation of fatty acids by microorganisms in certain environments, which can alter the pool of available fatty acid precursors. nih.gov
Interactive Data Table: Influence of Abiotic Stress on Cutin and Suberin Precursors
| Abiotic Stressor | Plant Species | Observed Effect on Precursors | Reference |
| Salinity Stress | Arabidopsis thaliana | Increased levels of cutin monomers and wax constituents. | nih.gov |
| Water Deficiency | Arabidopsis thaliana | Substantial increase in the total abundance of wax and cutin monomers in leaves. | researchgate.net |
| Drought Stress | Arabidopsis thaliana, Camelina sativa | Over-expression of wax biosynthesis genes enhanced drought tolerance. | nih.gov |
| High Temperature | Triticum aestivum (Wheat) | Altered phenological duration and reduced grain size. | nih.gov |
Influence of Biotic Interactions (e.g., symbiosis, pathogen challenge in plants)
The production of 10-(stearoyloxy)octadecanoic acid is likely influenced by biotic interactions, as it is structurally related to compounds involved in plant defense. Plants have evolved sophisticated defense mechanisms against pathogens, which include the synthesis of a diverse array of chemical compounds. nih.gov
Upon pathogen attack, plants can reinforce their physical barriers, such as the cuticle, to prevent further invasion. youtube.com The octadecanoid pathway, which is initiated from C18 fatty acids like linoleic and linolenic acid, plays a crucial role in signaling for the production of defense compounds. nih.gov This pathway leads to the synthesis of jasmonic acid and its derivatives, which are key signaling molecules in plant defense against a wide range of pathogens and herbivores. nih.gov
While 10-(stearoyloxy)octadecanoic acid is not a direct product of the canonical octadecanoid pathway, its precursors are closely linked to it. The release of fatty acids from plant membranes upon pathogen attack is a common early event in the defense response. nih.gov These fatty acids, including stearic acid, can then be modified to produce a variety of signaling molecules and antimicrobial compounds. nih.gov
Several oxygenated fatty acids, or oxylipins, have been shown to possess direct antimicrobial activity against plant pathogens. nih.gov For example, epoxy-hydroxy octadecanoic acid has been observed to be upregulated in various plant tissues following pathogen infection. nih.gov Furthermore, 18-hydroxy-9,10-epoxystearic acid has been suggested to act as a potential messenger in plant-pathogen interactions. nih.gov Given that 10-(stearoyloxy)octadecanoic acid contains a hydroxylated octadecanoic acid moiety, it is plausible that it or its precursors could be involved in similar defense responses.
Symbiotic relationships, such as those between plants and mycorrhizal fungi, also involve complex chemical communication that can influence plant metabolism, including the production of fatty acid-derived compounds. These interactions can enhance plant growth and resistance to both biotic and abiotic stresses. nih.gov
Interactive Data Table: Plant-Pathogen Interactions and Related Fatty Acid Derivatives
Future Directions and Emerging Research Avenues for 10 Stearoyloxy Octadecanoic Acid Studies
Integration with Systems Biology Approaches
A systems-level understanding is crucial to deciphering the complex role and biosynthetic regulation of 10-(stearoyloxy)octadecanoic acid. nih.gov Systems biology approaches, which look at the interactions between the components of a biological system, are essential for understanding the functionality of diverse and complex lipids. nih.gov
Future studies will heavily rely on the integration of multiple "omics" datasets to build a comprehensive picture of 10-(stearoyloxy)octadecanoic acid's biology. This approach can reveal complex interactions between genes, proteins, and metabolites that govern its production and function. nih.gov
Genomics: Identifying the genes that encode the enzymes responsible for the synthesis of 10-(stearoyloxy)octadecanoic acid is the first step. This involves searching for genes encoding enzymes like oleate (B1233923) hydratases, which may produce the 10-hydroxyoctadecanoic acid precursor, and acyltransferases or lipases that catalyze the final esterification with stearic acid.
Proteomics: Once candidate genes are identified, proteomics can confirm the expression and activity of the encoded enzymes. Quantitative proteomics can reveal how the levels of these biosynthetic enzymes change under different conditions, providing clues about the regulation of the metabolic pathway.
Metabolomics: Advanced metabolomics techniques are needed to accurately quantify 10-(stearoyloxy)octadecanoic acid and related precursors and byproducts within a cell or organism. dovepress.com Untargeted metabolomics can provide a broad snapshot of the metabolic state, revealing how the production of this estolide affects other metabolic pathways. nih.govmetaboanalyst.ca Integrating these datasets can create a powerful model to understand and engineer its biosynthesis. nih.govnih.gov
Computational models are invaluable for simulating and predicting metabolic behaviors, making them essential for rational metabolic engineering. frontiersin.org
Genome-Scale Metabolic Models (GEMs): By incorporating the biosynthetic pathway of 10-(stearoyloxy)octadecanoic acid into a GEM of a production organism (like yeast or E. coli), researchers can simulate how genetic or environmental changes affect its yield. frontiersin.orgunl.edu These models can predict metabolic bottlenecks and identify non-obvious gene targets for upregulation or knockout to divert metabolic flux towards the desired product. universiteitleiden.nl
Flux Balance Analysis (FBA): FBA is a mathematical method used with GEMs to predict the distribution of metabolic fluxes throughout a network. frontiersin.org This can be used to design optimal strategies for maximizing the production of 10-(stearoyloxy)octadecanoic acid while maintaining cell viability and growth.
Advanced Spectroscopic and Imaging Techniques
The structural complexity of estolides demands sophisticated analytical methods for their unambiguous identification, quantification, and localization.
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or time-of-flight (TOF) mass spectrometry coupled with liquid chromatography (LC-MS) are essential for analyzing complex lipids. nih.gov These methods provide the high mass accuracy and resolution needed to determine the elemental composition and distinguish 10-(stearoyloxy)octadecanoic acid from other isomeric lipid species. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by breaking the molecule apart and analyzing the fragments. researchgate.net
Imaging Mass Spectrometry (IMS): IMS techniques, such as Desorption Electrospray Ionization (DESI-MSI), are revolutionary for visualizing the spatial distribution of molecules directly in tissue sections or cell cultures without the need for labels. nih.govyoutube.com This could be applied to determine the precise location of 10-(stearoyloxy)octadecanoic acid within cellular compartments or its distribution in a microbial biofilm, providing critical insights into its biological role and storage. youtube.com
FTIR Microspectroscopy: Fourier-transform infrared (FTIR) microspectroscopy can be used to analyze the chemical composition of lipids within single cells or even individual lipid droplets in a non-destructive manner, offering information on lipid accumulation and heterogeneity. nih.gov
Development of Novel Biosynthetic Tools and Platforms
Moving beyond native producers, the future lies in developing robust and efficient microbial platforms for the sustainable production of 10-(stearoyloxy)octadecanoic acid.
Synthetic biology provides the tools to design and build novel metabolic pathways in industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae. hep.com.cnnih.gov
Pathway Reconstruction: This involves identifying the necessary enzymes for the biosynthesis of 10-(stearoyloxy)octadecanoic acid from various organisms and assembling the corresponding genes into a heterologous host. nih.gov The basic pathways for producing the fatty acid precursors (stearic acid and oleic acid) are well-characterized. nih.govresearchgate.net The key challenge is identifying and functionally expressing the specific enzymes that create the hydroxy fatty acid intermediate and perform the final esterification.
Metabolic Engineering: Once the pathway is established, metabolic engineering strategies are employed to optimize production. This can include upregulating the expression of pathway enzymes, eliminating competing metabolic pathways, and enhancing the supply of precursors like acetyl-CoA and NADPH. nih.govmdpi.com
The efficiency of natural enzymes is often not optimal for industrial-scale production. Directed evolution is a powerful protein engineering technique used to improve enzyme properties. nih.govnih.gov
Altering Substrate Specificity: Directed evolution can be used to modify an enzyme's preference for certain substrates. For example, a lipase (B570770) that normally hydrolyzes triglycerides could be evolved to efficiently catalyze the esterification of 10-hydroxyoctadecanoic acid with stearoyl-CoA. e-ksbbj.or.kr This allows researchers to tailor enzymes for specific, non-natural reactions, which is a cornerstone of designing novel biosynthetic pathways. ocl-journal.org
Future Research Techniques for 10-(Stearoyloxy)octadecanoic Acid
The table below summarizes the emerging research techniques discussed and their potential applications in the study of 10-(Stearoyloxy)octadecanoic acid.
| Research Area | Technique | Potential Application for 10-(Stearoyloxy)octadecanoic Acid |
| Systems Biology | Multi-Omics Integration | Elucidate the complete biosynthetic pathway, its regulation, and its impact on cellular metabolism by combining genomic, proteomic, and metabolomic data. nih.govnih.gov |
| Computational Modeling (GEMs, FBA) | Predict metabolic fluxes and identify genetic engineering targets to optimize microbial production of the compound. frontiersin.orgunl.edu | |
| Advanced Analytics | High-Resolution Mass Spectrometry (LC-MS/MS) | Provide accurate quantification and unambiguous structural confirmation of the compound in complex biological samples. nih.govresearchgate.net |
| Imaging Mass Spectrometry (DESI-MSI) | Visualize the subcellular or tissue-specific localization of the compound, offering insights into its biological function and storage. nih.govyoutube.com | |
| Biosynthesis | Synthetic Biology / Heterologous Production | Engineer microbial cell factories (e.g., E. coli, yeast) for sustainable and scalable production of the compound. hep.com.cnnih.gov |
| Directed Evolution | Improve the catalytic efficiency, stability, and substrate specificity of the key biosynthetic enzymes to enhance production yields and create novel variants. nih.govnih.gov |
Theoretical Predictions of Undiscovered Biological Roles
While direct experimental evidence for the biological roles of 10-(stearoyloxy)octadecanoic acid is not extensively documented, theoretical predictions can be formulated based on its structural components and its classification as a fatty acid ester of a hydroxy fatty acid (FAHFA). This class of lipids has been recognized for its anti-diabetic and anti-inflammatory properties. nih.govepa.gov The biological activity of 10-(stearoyloxy)octadecanoic acid is likely mediated by its hydrolysis into its constituent molecules, 10-hydroxystearic acid (10-HSA) and stearic acid, or by acting directly on cellular receptors and enzymes.
Predictions for its biological functions are largely extrapolated from the known activities of related compounds. For instance, 10-HSA has been noted for its potential in treating obesity and infections by antibiotic-resistant bacteria like Stenotrophomonas maltophilia. biosynth.com It has also been shown to inhibit the growth of Lactobacillus acidophilus. biosynth.com The parent compound, stearic acid, is a ubiquitous saturated fatty acid involved in various metabolic processes and serves as a component of cellular lipids. nih.gov
Furthermore, research on regioisomers of hydroxystearic acid reveals that the position of the hydroxyl group significantly influences biological activity. For example, 5-, 7-, and 9-hydroxystearic acids exhibit growth inhibitory activity against several human cancer cell lines, whereas 10-HSA and 11-HSA show much weaker effects. nih.gov This suggests that if 10-(stearoyloxy)octadecanoic acid's activity is dependent on the release of 10-HSA, its antiproliferative potential might be limited compared to esters derived from other HSA isomers. However, the ester itself could have unique targets. As a member of the FAHFA family, it could potentially interact with G-protein coupled receptors or other lipid-sensing proteins, modulating signaling pathways related to inflammation and metabolism, similar to how other FAHFAs have been shown to protect against colitis. nih.gov
Table 1: Predicted Biological Activities Based on Structural Analogues
| Compound/Class | Known/Predicted Biological Role | Reference |
|---|---|---|
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Anti-diabetic, anti-inflammatory, gut protection | nih.govepa.gov |
| 10-Hydroxystearic Acid (10-HSA) | Potential anti-obesity effects, antibiotic activity | biosynth.com |
| 9-Hydroxystearic Acid (9-HSA) | Antiproliferative activity against cancer cells | nih.govmdpi.com |
Exploration of Ecological Significance in Complex Ecosystems
The ecological significance of 10-(stearoyloxy)octadecanoic acid remains largely unexplored, but hypotheses can be drawn from the known roles of branched-chain fatty acids (BCFAs) and their esters in various ecosystems. wikipedia.org BCFAs are commonly found in bacteria and can be present in the gut microbiota of mammals, suggesting a role in host-microbe interactions. wikipedia.org As a branched lipid, 10-(stearoyloxy)octadecanoic acid could be a component of bacterial cell membranes or a signaling molecule within microbial communities.
In soil and aquatic environments, the fate and function of such a lipid ester would be influenced by microbial enzymatic activity. The ester bond is susceptible to hydrolysis by lipases, releasing stearic acid and 10-hydroxystearic acid. These degradation products could then be utilized by other microorganisms as carbon sources. The stability of the ester linkage is a key factor; ether-linked lipids, for example, are more stable and characteristic of archaea living in extreme environments. wikipedia.org The presence of an ester-linked lipid like 10-(stearoyloxy)octadecanoic acid might indicate environments with specific microbial populations capable of its synthesis and degradation.
Stearic acid is a known metabolite in a wide range of organisms, including plants, algae, and invertebrates like Daphnia magna, highlighting its fundamental role in ecosystem-wide carbon cycling. nih.gov The production of 10-(stearoyloxy)octadecanoic acid could be a mechanism for organisms to store or transport stearic acid and 10-hydroxystearic acid in a more chemically stable or biologically specific form. Future research could investigate its presence in symbiotic or pathogenic interactions, where lipid signaling often plays a crucial role.
Refinement of Analytical Methodologies for Trace Detection
The detection and quantification of 10-(stearoyloxy)octadecanoic acid at trace levels in complex biological or environmental matrices present a significant analytical challenge. Its structural similarity to a multitude of other lipid esters necessitates highly selective and sensitive methodologies. Current approaches for fatty acid analysis, which could be adapted, often rely on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
A key refinement for accurately quantifying this specific molecule would be the development of a dedicated internal standard. Isotopically labeled analogues, such as stearic acid-9,10-d2, are used as internal standards for their parent fatty acids and demonstrate the utility of this approach. caymanchem.com A deuterated version of 10-(stearoyloxy)octadecanoic acid would be an ideal internal standard to correct for matrix effects and variations in extraction efficiency and ionization during LC-MS analysis.
High-resolution mass spectrometry (HR-MS) is essential for distinguishing 10-(stearoyloxy)octadecanoic acid from other isomers with the same elemental formula. Tandem mass spectrometry (MS/MS) can further enhance specificity by fragmenting the parent ion and detecting characteristic product ions that are unique to the 10-ester position.
Sample preparation is another critical area for refinement. Methods involving derivatization, such as converting the carboxylic acid to a methyl ester using reagents like boron trifluoride-methanol, could improve chromatographic behavior for GC analysis. usp.org However, for intact analysis by LC-MS, a robust lipid extraction protocol followed by solid-phase extraction (SPE) would be necessary to isolate the FAHFA class of lipids from more abundant lipid species.
Table 2: Potential Analytical Methods for 10-(Stearoyloxy)octadecanoic Acid
| Analytical Technique | Purpose | Potential Refinement |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of the intact molecule | Use of a custom synthesized, isotopically labeled internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis after hydrolysis and derivatization | Optimization of derivatization to improve volatility and ionization. |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement to confirm elemental composition | Differentiating from isobaric lipid species. |
Structure-Activity Relationship Studies with Synthetic Analogues (in model systems)
Understanding the relationship between the structure of 10-(stearoyloxy)octadecanoic acid and its biological activity is crucial for predicting its function and for the potential design of novel therapeutic agents. Such studies would involve the synthesis of a series of chemical analogues and the evaluation of their effects in well-defined model systems, such as cell cultures or enzyme assays.
The systematic modification of the molecule's structure can provide insights into which chemical features are essential for its activity. Key modifications could include:
Varying the Acyl Chain: Replacing the stearoyl group (C18:0) with other saturated or unsaturated fatty acyl chains of different lengths. This would reveal if the C18 chain length is optimal for receptor binding or enzymatic processing.
Altering the Hydroxy Acid Backbone: Shifting the position of the ester linkage along the octadecanoic acid chain (e.g., to the 9- or 12-position) would determine the importance of the 10-position for its activity. This is particularly relevant given that the biological activities of hydroxystearic acid isomers are position-dependent. nih.gov
Modifying Functional Groups: Introducing or altering functional groups on either the acyl chain or the hydroxy acid backbone. For example, adding hydroxyl or amino groups could change the molecule's polarity and its ability to form hydrogen bonds, which is known to be important for the activity of some fatty acid derivatives. mdpi.com
These synthetic analogues would then be tested in various in vitro models. For instance, if the parent compound is hypothesized to have anti-inflammatory effects, the analogues could be tested for their ability to suppress cytokine production in immune cells stimulated with an inflammatory agent. Similarly, if anti-proliferative effects are predicted, their impact on the growth of cancer cell lines could be assessed. nih.govmdpi.com Such studies help to build a comprehensive picture of the pharmacophore—the essential structural features responsible for the molecule's biological activity. mdpi.comnih.gov
Q & A
Q. How can conflicting data on its pro-inflammatory vs. anti-inflammatory effects be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
